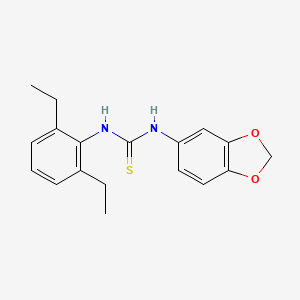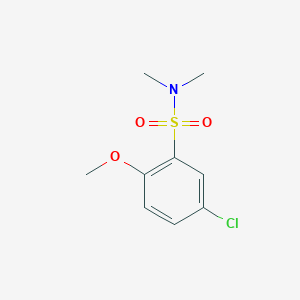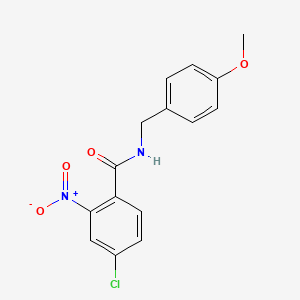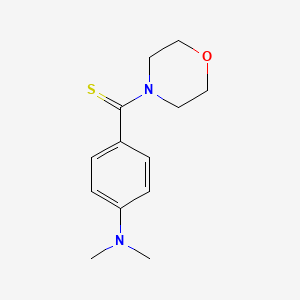![molecular formula C13H12N6O B5597940 3-{5-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5597940.png)
3-{5-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazine derivatives involves the interaction of hydrazides with carbon disulfide, ethanolic refluxing of cyanoacetohydrazides with arylhydrazoketones, or the reaction of hydroximoyl chlorides with different amines. These methods yield a range of compounds, including pyridazine and 1,3,4-oxadiazole derivatives, through polyfunctionally substituted heterocycles and 1,3-dipolar cycloadditions (Barsy, Elmaghraby, & Ahmed, 1998); (Zohdi, Osman, & Abdelhamid, 1997).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives, including the targeted compound, can be characterized by X-ray diffraction analysis, revealing planar molecules with unique intracyclic and exo-cyclic bond angles. These structures often exhibit strong π-π stacking and C-H⋯O hydrogen bonding interactions, contributing to high crystal density and stability (Ogurtsov et al., 2018).
Chemical Reactions and Properties
Pyridazine derivatives undergo various chemical reactions, including cyclocondensations, cycloadditions, and reactions with hydrazines or hydrazones, leading to a diverse array of compounds. These reactions facilitate the synthesis of highly substituted pyridazines, pyrazoline-spirooxindoles, and other derivatives with significant biological activities (Štimac et al., 1990); (Zohreh & Alizadeh, 2013).
Physical Properties Analysis
The physical properties of pyridazine and its derivatives, such as crystal density and stability, are influenced by their molecular structure, specifically the π-π stacking and hydrogen bonding interactions. These interactions contribute to the compounds' solid-state properties and can be analyzed through crystallography and computational studies (Ogurtsov et al., 2018).
Chemical Properties Analysis
The chemical properties of pyridazine derivatives, including reactivity, biological activity, and potential as enzyme inhibitors or antimicrobial agents, are attributed to their unique heterocyclic structures. These properties are explored through synthetic routes, molecular docking studies, and biological evaluations, revealing their potential in medicinal chemistry and drug development (Taslimi et al., 2019); (El-Azab et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[1-(pyrazol-1-ylmethyl)cyclopropyl]-3-pyridazin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O/c1-3-10(17-14-6-1)11-16-12(20-18-11)13(4-5-13)9-19-8-2-7-15-19/h1-3,6-8H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYGEOXKIOGYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2C=CC=N2)C3=NC(=NO3)C4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine](/img/structure/B5597861.png)
![3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5597866.png)

![4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5597877.png)


![3-(3-hydroxy-3-methylbutyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)benzamide](/img/structure/B5597893.png)

![{3-(3-methylbut-2-en-1-yl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5597914.png)
![4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5597921.png)

![methyl 4-[(2-pyrimidinylthio)methyl]benzoate](/img/structure/B5597945.png)
![5-methyl-1-(4-methylphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5597953.png)
